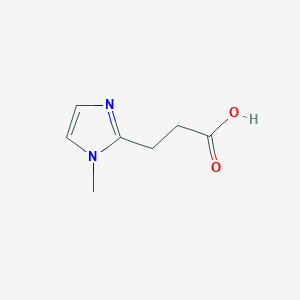
3-(1-Methyl-1H-imidazol-2-yl)-propionic acid
Vue d'ensemble
Description
“3-(1-Methyl-1H-imidazol-2-yl)-propionic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole compounds are synthesized using a variety of methods. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including 3-(1-Methyl-1H-imidazol-2-yl)-propionic acid , have been studied for their potential as antimicrobial agents. The structure of imidazole allows for the synthesis of compounds that can act against a variety of microbial pathogens. For instance, certain imidazole derivatives have shown effectiveness against Mycobacterium tuberculosis , the causative agent of tuberculosis .
Anti-tubercular Agents
The fight against tuberculosis (TB) has led to the synthesis of imidazole-containing compounds like 3-(1-Methyl-1H-imidazol-2-yl)-propionic acid . These compounds have been evaluated for their anti-tubercular activity, with some showing promising Minimum Inhibitory Concentration (MIC) values, indicating potential use in TB treatment .
Larvicidal and Insecticidal Applications
Research into the larvicidal and insecticidal properties of imidazole derivatives has been conducted, with some compounds showing effectiveness in controlling mosquito populations, which are vectors for diseases like malaria and dengue fever. The 3-(1-Methyl-1H-imidazol-2-yl)-propionic acid could be explored for its potential in this field .
Chemical Research and Synthesis
The imidazole ring is a versatile building block in organic chemistry3-(1-Methyl-1H-imidazol-2-yl)-propionic acid can be used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used in a variety of applications, from pharmaceuticals to materials science .
Orientations Futures
Imidazole compounds have a unique position in heterocyclic chemistry . They are used in a diverse range of applications, and the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, the future direction in this field is likely to focus on the development of new synthesis methods and the exploration of new applications.
Propriétés
IUPAC Name |
3-(1-methylimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYLGHRBZZCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1644914.png)
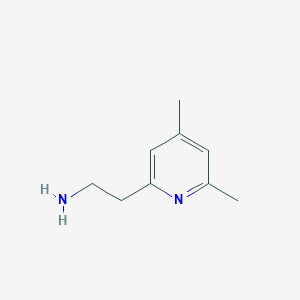
![Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH](/img/structure/B1644917.png)
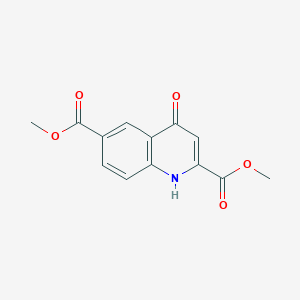
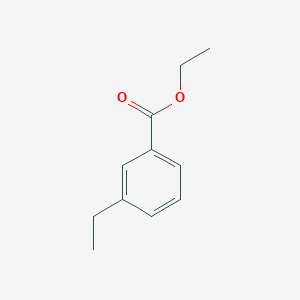
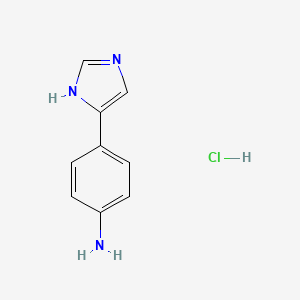
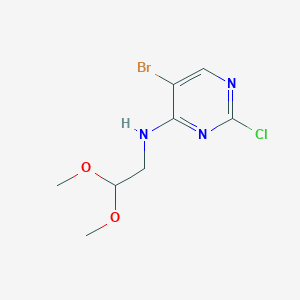
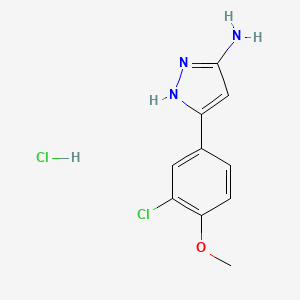
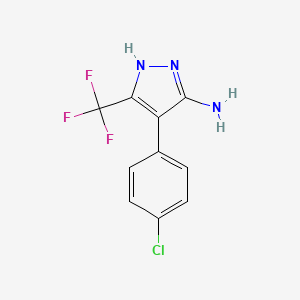
![(1R,5R)-5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B1644965.png)
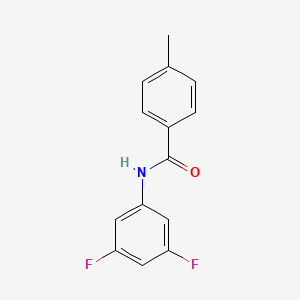
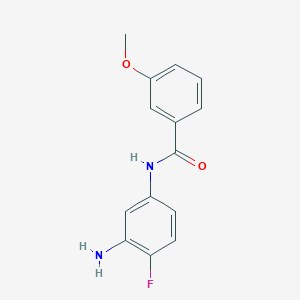
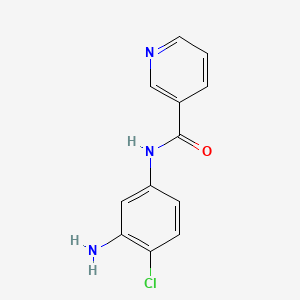
![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)